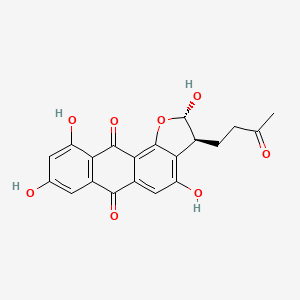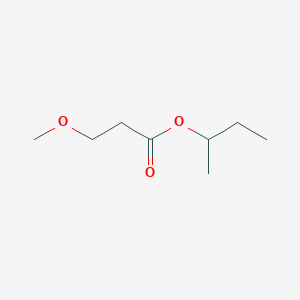
Butan-2-yl 3-methoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl 3-methoxypropanoate is an organic ester compound. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a butan-2-yl group attached to a 3-methoxypropanoate moiety. Esters are known for their pleasant fragrances and are often used in flavorings and perfumes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butan-2-yl 3-methoxypropanoate can be synthesized through the esterification reaction between butan-2-ol and 3-methoxypropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butan-2-ol+3-methoxypropanoic acidH2SO4Butan-2-yl 3-methoxypropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl 3-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butan-2-ol and 3-methoxypropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Hydrolysis: Butan-2-ol and 3-methoxypropanoic acid.
Reduction: Butan-2-ol and 3-methoxypropanol.
Transesterification: A new ester and alcohol, depending on the reactants used.
Applications De Recherche Scientifique
Butan-2-yl 3-methoxypropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of butan-2-yl 3-methoxypropanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butan-2-ol and 3-methoxypropanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of relevant enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: Another ester with a pleasant fragrance, commonly used in perfumes and flavorings.
Ethyl 3-methoxypropanoate: Similar structure but with an ethyl group instead of butan-2-yl.
Methyl 3-methoxypropanoate: Similar structure but with a methyl group instead of butan-2-yl.
Uniqueness
Butan-2-yl 3-methoxypropanoate is unique due to its specific combination of the butan-2-yl group and the 3-methoxypropanoate moiety. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
112032-50-5 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
butan-2-yl 3-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-7(2)11-8(9)5-6-10-3/h7H,4-6H2,1-3H3 |
Clé InChI |
VBYMWZHONSTKTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


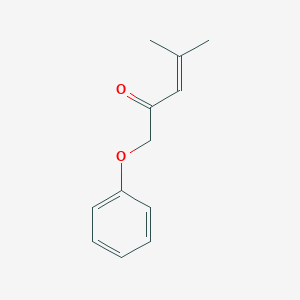
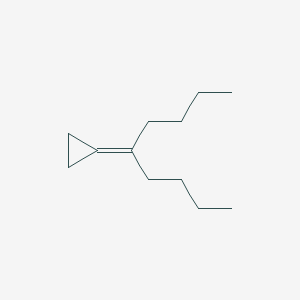
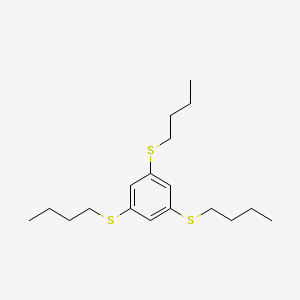
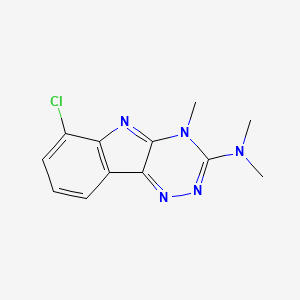

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

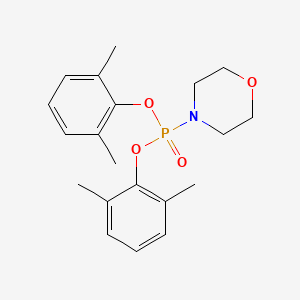

![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
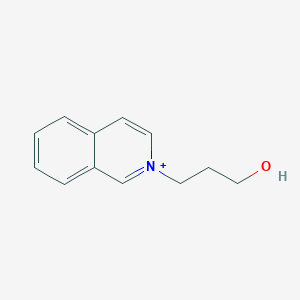
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
